isopropyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide
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Overview
Description
Isopropyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and a thiadiazole ring These rings are fused together, creating a rigid and stable molecular framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors to form the triazole and thiadiazole rings. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and reducing waste .
Chemical Reactions Analysis
Types of Reactions
Isopropyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfide group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the heterocyclic rings, potentially altering the compound’s properties and applications .
Scientific Research Applications
Isopropyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of isopropyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with fused ring systems, such as:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
Isopropyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific combination of pyrazole, triazole, and thiadiazole rings, along with the presence of isopropyl groups and a sulfide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H18N6S2 |
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Molecular Weight |
322.5 g/mol |
IUPAC Name |
6-(5-propan-2-yl-1H-pyrazol-3-yl)-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H18N6S2/c1-7(2)9-5-10(15-14-9)12-18-19-11(6-20-8(3)4)16-17-13(19)21-12/h5,7-8H,6H2,1-4H3,(H,14,15) |
InChI Key |
QKUWHFJPUMIKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1)C2=NN3C(=NN=C3S2)CSC(C)C |
Origin of Product |
United States |
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